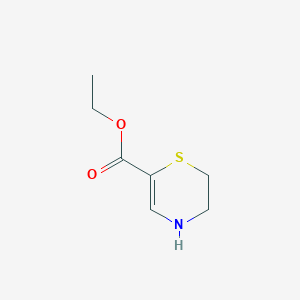

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate

Vue d'ensemble

Description

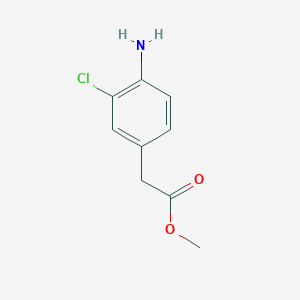

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is a chemical compound with the linear formula C7H11NO2S . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate involves several steps . One method involves the use of potassium carbonate in acetonitrile for 24 hours under heating . Another method involves heating at 135°C . There are also multi-step reactions involving sodium hydride and tetrahydrofuran .Molecular Structure Analysis

The molecular structure of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is represented by the SMILES string: 1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate is a solid substance . The compound has a molecular weight of 173.23 .Applications De Recherche Scientifique

Pharmaceutical Chemistry

Thiazine, which includes the compound ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate, plays a vital role in pharmaceutical chemistry . Sulfur-containing drugs, known as sulpha drugs, are used to treat various infections. For example, sulfadiazine’s silver is used to treat burn infection, sulfacetamide for eye infection, and dapsone for leprosy .

Agriculture Chemistry

Thiazine compounds also have significant applications in agriculture chemistry . However, the specific applications of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate in this field are not explicitly mentioned in the sources.

Synthetic Strategies

A regioselective and stereospecific [3 + 3] annulation between pyridinium 1,4-zwitterionic thiolates and aziridines has been developed, allowing the practical and enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines . This reaction proceeds smoothly via a domino SN2 ring-opening/N-Michael addition cyclization/retro-Michael addition/Py extrusion procedure under mild conditions without a metal and a strong base .

Antifungal Activities

Some derivatives of 3,4-dihydro-2H-1,4-thiazine have exhibited substantial and broad-spectrum antifungal activities . However, the specific antifungal activities of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate are not explicitly mentioned in the sources.

Anti-cancer Agents

Thiadiazines, including 3,4-dihydro-2H-1,4-thiazine, are found in many bioactive natural, synthetic compounds, pharmaceutical, medicinal, agrochemical, etc . They have high demand in pharmaceutical and medicinal fields due to their applications: anticancer .

Antibacterial Activities

Thiadiazines are also known for their antibacterial activities . However, the specific antibacterial activities of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate are not explicitly mentioned in the sources.

Safety and Hazards

Mécanisme D'action

Mode of Action

Some studies suggest that it may involve a regioselective and stereospecific [3 + 3] annulation . This reaction proceeds smoothly via a domino SN2 ring-opening/N-Michael addition cyclization/retro-Michael addition/Py extrusion procedure under mild conditions .

Pharmacokinetics

Some properties such as gi absorption (high), bbb permeant (no), and p-gp substrate (no) have been reported . The compound’s lipophilicity (Log Po/w) is reported to be around 2.05 (iLOGP) and 1.2 (XLOGP3) . These properties can impact the compound’s bioavailability and its ability to reach its targets in the body.

Action Environment

The action of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and temperature. For instance, the compound is recommended to be stored in a dark place, sealed in dry, at 2-8°C .

Propriétés

IUPAC Name |

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCONQUSZVHGZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Iodobenzo[d]isoxazol-3-amine](/img/structure/B3071724.png)

![1-[3-(Hydroxymethyl)phenyl]ethanol](/img/structure/B3071758.png)

![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)

![Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3071798.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071818.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)